molecular formula C21H18N4O3S B3570345 N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE

N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE

Cat. No.: B3570345
M. Wt: 406.5 g/mol
InChI Key: AQZWVFHNGVKRTE-UHFFFAOYSA-N
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Description

N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzodiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Moiety: The benzodiazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and a carboxylic acid derivative.

    Sulfonamide Formation: The benzodiazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Acetamide Formation: Finally, the sulfonamide derivative is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and acetamide groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[[3-(1H-benzimidazol-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-14(26)22-16-9-11-18(12-10-16)29(27,28)25-17-6-4-5-15(13-17)21-23-19-7-2-3-8-20(19)24-21/h2-13,25H,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWVFHNGVKRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE
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N-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]SULFAMOYL}PHENYL)ACETAMIDE

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